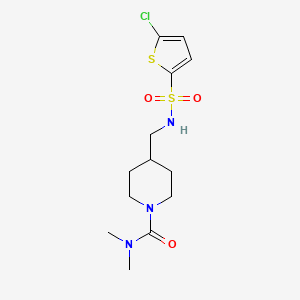

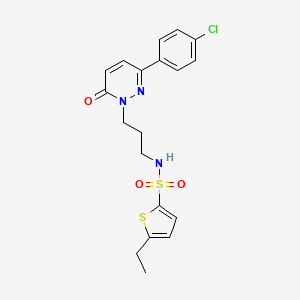

![molecular formula C15H14N4O3S B2491750 1,3-二甲基-2,4-二氧代-N-(吡啶-3-基甲基)-1,2,3,4-四氢噻吩[2,3-d]嘧啶-6-甲酰胺 CAS No. 946335-21-3](/img/structure/B2491750.png)

1,3-二甲基-2,4-二氧代-N-(吡啶-3-基甲基)-1,2,3,4-四氢噻吩[2,3-d]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrido[2,3-d]pyrimidine-6-carboxamide derivatives involves a one-pot four-component condensation reaction, highlighting a simple and efficient method. This process includes the use of diketene, an aliphatic or aromatic amine, an aromatic aldehyde, and 6-amino-1,3-dimethyluracil in the presence of a catalytic amount of p-toluenesulfonic acid under mild conditions at ambient temperature, leading to high yields (Shaabani et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various techniques, including X-ray diffraction analysis. For example, the crystal structure of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester was determined, providing insights into the arrangement and bonding within similar pyrimidine derivatives (Ji, 2006).

Chemical Reactions and Properties

The reactivity of related pyridinols towards chain-carrying peroxyl radicals in homogeneous organic solution has been examined, revealing potent antioxidant properties. This study provides insights into the chemical behavior of pyrimidine derivatives under specific conditions (Wijtmans et al., 2004).

Physical Properties Analysis

The synthesis and characterization of novel polyimides derived from pyridine-containing aromatic dianhydride monomers, including pyrimidine derivatives, highlight the physical properties such as solubility in aprotic amide solvents and thermal stability, showcasing the material properties of these compounds (Wang et al., 2006).

Chemical Properties Analysis

The generation of pyrrolo[2,3-d]pyrimidines through unexpected products in the multicomponent reaction of 6-aminopyrimidines showcases the versatility and complexity of chemical reactions involving pyrimidine derivatives. This research provides valuable information on the synthetic routes and chemical behavior of these compounds (Quiroga et al., 2010).

科学研究应用

合成和衍生物

已经探索了与吡啶并[3,2-d]嘧啶和噻吩并[3,2-d]嘧啶框架相关的新化合物的合成,展示了这些杂环核的多功能性和反应性。例如,Bakhite等人(2005年)描述了新的吡啶[3′,2′:4,5]噻吩[3,2-d]嘧啶的合成,突出了从这些框架中创造多样衍生物的潜力(Bakhite,Al‐Sehemi和Yamada,2005年)。这种合成方法可以应用于开发“1,3-二甲基-2,4-二氧-N-(吡啶-3-基甲基)-1,2,3,4-四氢噻吩[2,3-d]嘧啶-6-羧酰胺”的衍生物,用于各种研究应用。

生物活性

已经研究了这一结构领域内化合物的生物活性,包括抗微生物特性。Abdel-rahman,Bakhite和Al-Taifi(2002年)合成了新的吡啶噻吩嘧啶并评估了它们的抗微生物活性,表明在开发新的抗微生物剂(Abdel-rahman, Bakhite, & Al-Taifi, 2002)方面具有潜在应用。尽管没有提及具体的目标化合物,但结构上的相似性可能表明具有类似生物活性的潜力。

在材料科学中的应用

噻吩[2,3-d]嘧啶框架在材料科学中也备受关注。Wang等人(2006年)合成了源自含有吡啶的芳香二酐的新型聚酰亚胺,其中包括吡啶和噻吩[2,3-d]嘧啶基团。这些材料表现出良好的溶解性、热稳定性和机械性能,表明在高性能聚合物和涂料中有应用(Wang, Li, Ma, Zhang, & Gong, 2006)。

催化和化学转化

此外,吡啶二嘧啶已被用作化学转化中的催化剂,表明相关化合物在催化中的潜在用途。Yoneda,Yamato和Ono(1981年)报道了吡啶二嘧啶在醇的自循环氧化中作为催化剂的应用,展示了这些化合物在促进化学反应中的多功能性(Yoneda, Yamato, & Ono, 1981)。

属性

IUPAC Name |

1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S/c1-18-13(21)10-6-11(23-14(10)19(2)15(18)22)12(20)17-8-9-4-3-5-16-7-9/h3-7H,8H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKJSUSVMHNEOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(S2)C(=O)NCC3=CN=CC=C3)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

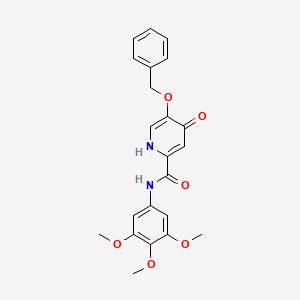

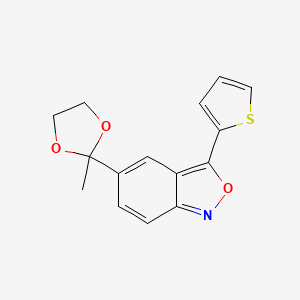

![2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2491668.png)

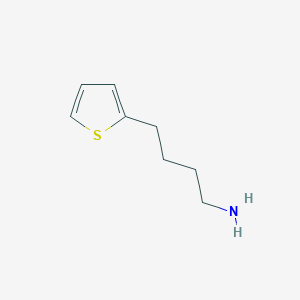

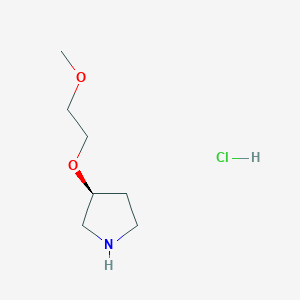

![[(1R,2R)-1-(Aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B2491672.png)

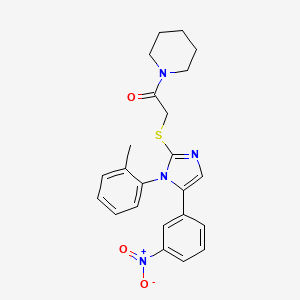

![8-Bromodispiro[3.1.36.14]decane](/img/structure/B2491676.png)

![N-(1-(4-fluorophenyl)ethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

![Methyl 2-[2-(4-acetylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2491685.png)

![N-(3,4-dichlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2491686.png)

![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2491687.png)